

# Introduction: The Challenge of Multidrug Resistance and the Emergence of BCRP

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Ac32Az19  |           |  |  |
| Cat. No.:            | B15570097 | Get Quote |  |  |

The efficacy of cancer chemotherapy is frequently undermined by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and mechanistically unrelated anticancer drugs.[1][2] A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent drug efflux pumps, reducing intracellular drug concentrations to sub-therapeutic levels.[3][4][5] Among these, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, has emerged as a critical player in clinical drug resistance.[1][2][5][6]

BCRP was first identified in a doxorubicin-resistant breast cancer cell line (MCF-7/AdrVp) that did not overexpress previously known MDR transporters like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance Protein 1 (MRP1/ABCC1).[7][8] It is a 72 kDa "half-transporter" that homodimerizes or oligomerizes to form a functional pump.[5][9] BCRP confers resistance by actively extruding a wide array of chemotherapeutic agents, including conventional cytotoxic drugs and modern molecularly targeted therapies.[1][6]

Beyond its role in cancer, BCRP is physiologically expressed in various barrier tissues, such as the intestine, liver, placenta, and the blood-brain barrier, where it plays a protective role by limiting the absorption and promoting the elimination of xenobiotics and toxins.[1][5][10] It is also highly expressed in stem cells, potentially contributing to their self-renewal and protective capabilities.[1][8][10] This guide provides a detailed technical overview of BCRP's structure, function, regulation, and clinical significance in the context of cancer multidrug resistance, along with key experimental protocols for its study.



### **BCRP: Structure and Mechanism of Action**

BCRP/ABCG2 is a member of the G subfamily of ABC transporters. Structurally, it is a "half-transporter," possessing a single nucleotide-binding domain (NBD) at the N-terminus and one membrane-spanning domain (MSD) composed of six transmembrane helices.[5][9] This is in contrast to full transporters like P-gp, which contain two NBDs and two MSDs in a single polypeptide chain. To become a functional transporter, BCRP must form homodimers or higher-order oligomers, creating a channel through which substrates are expelled from the cell.[3][4]

The transport cycle is powered by ATP hydrolysis at the NBD. The binding of ATP induces a conformational change in the NBDs, which is transmitted to the MSDs. This "power stroke" alters the conformation of the transmembrane domains, leading to the binding of the drug substrate from the inner leaflet of the cell membrane and its subsequent efflux out of the cell. Hydrolysis of ATP to ADP and inorganic phosphate (Pi) resets the transporter to its initial conformation, ready for another cycle.



Click to download full resolution via product page

**Caption:** ATP-dependent drug efflux mechanism of the BCRP homodimer.



## **BCRP Substrates and Inhibitors**

BCRP is characterized by its broad substrate specificity, which overlaps with but is distinct from that of P-gp and MRP1.[5][7][9] It transports a diverse range of anticancer drugs, contributing significantly to resistance profiles in various malignancies. The identification of BCRP inhibitors is a key strategy to reverse this resistance.

Table 1: Selected BCRP Substrates and Inhibitors Relevant to Cancer Therapy



| Class                                | Compound                          | Role                           | IC50 / Notes                                                                  |
|--------------------------------------|-----------------------------------|--------------------------------|-------------------------------------------------------------------------------|
| Anticancer Drug<br>Substrates        |                                   |                                |                                                                               |
| Topoisomerase I<br>Inhibitors        | Topotecan, Irinotecan,<br>SN-38   | Substrate                      | Overexpression leads to significant resistance.[1]                            |
| Anthracyclines                       | Mitoxantrone,<br>Doxorubicin      | Substrate                      | BCRP was initially named Mitoxantrone Resistance Protein (MXR).[1]            |
| Antifolates                          | Methotrexate                      | Substrate                      | A well-established substrate.[7][10]                                          |
| Tyrosine Kinase<br>Inhibitors (TKIs) | Imatinib, Gefitinib,<br>Nilotinib | Substrate & Inhibitor          | Dual role complicates clinical use; can act as competitive inhibitors. [3][9] |
| Other                                | Flavopiridol,<br>Porphyrins       | Substrate                      | BCRP confers<br>resistance to<br>photodynamic<br>therapy.[9]                  |
| BCRP Inhibitors                      |                                   |                                |                                                                               |
| Fungal Mycotoxin                     | Fumitremorgin C (FTC)             | Inhibitor                      | One of the first specific BCRP inhibitors identified.[3]                      |
| FTC Analogue                         | Ko143                             | Potent & Specific<br>Inhibitor | Highly potent and selective inhibitor used in research.[11]                   |
| TKI / General ABC<br>Inhibitor       | Elacridar (GF120918)              | Inhibitor                      | Also inhibits P-gp.[3]                                                        |
| Dietary Flavonoids                   | Chrysin, Biochanin A              | Inhibitor                      | Natural compounds that can modulate                                           |







|                     |                       |           | BCRP activity.[7]      |
|---------------------|-----------------------|-----------|------------------------|
| Protease Inhibitors | Nelfinavir, Ritonavir | Inhibitor | Anti-HIV drugs found   |
|                     |                       |           | to inhibit BCRP.[7][9] |

Note: IC50 values can vary significantly depending on the cell line, substrate used, and assay conditions.

# Regulation of BCRP Expression and Function

The expression and activity of BCRP are tightly regulated by complex signaling networks, which can be hijacked by cancer cells to enhance drug resistance. Key pathways include those involved in stress response, cell survival, and hormone signaling.

## **PI3K/Akt Signaling Pathway**

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and has been strongly implicated in MDR.[3][4] Activation of this pathway can increase BCRP expression and also promote its trafficking and localization to the plasma membrane, thereby enhancing its drug efflux capacity.[3][4][12] For example, in some breast cancer cells, the HER2 receptor can up-regulate BCRP expression via the PI3K/Akt/NF-κB signaling axis.[3][4] Inhibiting PI3K or Akt has been shown to down-regulate BCRP expression and resensitize cancer cells to chemotherapy.[3][4]





Click to download full resolution via product page

Caption: PI3K/Akt pathway regulating BCRP expression and trafficking.

## **Other Regulatory Mechanisms**



- Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathways (including ERK and JNK)
  can also modulate BCRP expression, though the effects can be context-dependent. For
  instance, the JNK pathway has been shown to up-regulate BCRP expression.[3][4]
- Hypoxia: The tumor microenvironment is often hypoxic. Hypoxia-inducible factor 1α (HIF-1α), a key transcription factor activated under low oxygen conditions, can directly bind to the ABCG2 promoter and drive BCRP expression, contributing to the survival of cancer cells in a hostile environment.[1][6]
- Hormone Receptors: In hormone-responsive cancers, transcription factors like the estrogen receptor (ER) and progesterone receptor (PR) can regulate BCRP expression.[1][6][13]
- Epigenetic Modifications: Drug-induced overexpression of BCRP can be associated with epigenetic changes, such as demethylation of the ABCG2 promoter and histone modifications.[1][6]

# **Clinical Significance and Genetic Polymorphisms**

High BCRP expression in tumors is often correlated with a poor prognosis and treatment failure in various cancers, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[14][15] Its role as a stem cell marker suggests that BCRP-positive cancer cells may represent a cancer stem cell population responsible for tumor recurrence and metastasis.[1][6]

Furthermore, genetic variations in the ABCG2 gene can significantly impact BCRP's function and influence interindividual differences in drug disposition and response.[16][17] Single nucleotide polymorphisms (SNPs) can lead to altered protein expression or transport activity.

Table 2: Key Functional SNPs in the ABCG2 Gene



| SNP                     | Amino Acid<br>Change | Consequence                                                   | Clinical Implication                                                                                                                                 |
|-------------------------|----------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| c.421C>A<br>(rs2231142) | Q141K                | Reduced protein expression and transport activity.[17]        | Increased oral bioavailability and potential toxicity of BCRP substrate drugs. May lead to better tumor sensitivity but higher side effects.[16][17] |
| c.34G>A (rs2231137)     | V12M                 | Associated with altered expression and substrate specificity. | May influence cancer susceptibility and treatment outcomes. [17]                                                                                     |

## **Experimental Protocols for Studying BCRP**

Investigating the role of BCRP in a cancer model requires reliable methods to measure its expression and function. Below are detailed protocols for key experiments.

## **Workflow for BCRP Functional Analysis**

A typical workflow involves comparing drug accumulation in cancer cells in the presence and absence of a specific BCRP inhibitor. A significant increase in accumulation when BCRP is inhibited indicates that the drug is a BCRP substrate.





Click to download full resolution via product page

Caption: Experimental workflow for a BCRP substrate identification assay.



## **Protocol: Western Blotting for BCRP Expression**

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein (BCRP), allowing for semi-quantitative analysis of its expression level.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
- Protein assay kit (e.g., BCA assay).
- SDS-PAGE gels and running buffer.
- PVDF or nitrocellulose membrane.
- Transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibody: Anti-BCRP/ABCG2 monoclonal antibody (e.g., BXP-21).[18]
- Secondary antibody: HRP-conjugated anti-mouse IgG.
- Chemiluminescent substrate (ECL).
- Imaging system (e.g., CCD camera).

#### Procedure:

- Protein Extraction: Lyse cultured cells or homogenized tumor tissue in ice-cold lysis buffer.
   [19]
- Quantification: Determine the protein concentration of each lysate using a protein assay.
- Sample Preparation: Mix 20-40 μg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.



- Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]
- Primary Antibody Incubation: Incubate the membrane with the primary anti-BCRP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 8.
- Detection: Add the ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system. The BCRP protein should appear as a band at ~72 kDa.[18]

## **Protocol: BCRP ATPase Activity Assay**

Principle: BCRP utilizes ATP hydrolysis to power drug efflux. The rate of ATP hydrolysis (ATPase activity) increases in the presence of transported substrates. This assay measures the amount of inorganic phosphate (Pi) released from ATP, which is proportional to the transporter's activity.[21][22]

#### Materials:

- Membrane vesicles prepared from cells overexpressing BCRP.[21][23]
- Assay buffer (e.g., HEPES-based buffer).
- ATP and MgCl<sub>2</sub>.
- Test compound (potential substrate or inhibitor).



- Phosphate detection reagent (e.g., Malachite Green-based).
- · 96-well microplate and plate reader.

#### Procedure:

- Reaction Setup: In a 96-well plate, add membrane vesicles (5-10 μg) to the assay buffer containing the test compound at various concentrations.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Start the reaction by adding Mg-ATP to each well.
- Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes) during which ATP hydrolysis occurs.
- Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., SDS).
- Phosphate Detection: Add the phosphate detection reagent to each well. A colorimetric reaction will occur, with the intensity of the color being proportional to the amount of Pi released.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.
- Analysis: Calculate the ATP hydrolysis rate. A compound is considered a substrate if it stimulates the basal ATPase activity of BCRP. An inhibitor will reduce the basal or substratestimulated activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer Chen Translational Cancer Research [tcr.amegroups.org]
- 4. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) -PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and function of the human breast cancer resistance protein (BCRP/ABCG2) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Human ABC transporter ABCG2/BCRP expression in chemoresistance: basic and clinical perspectives for molecular cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breast cancer resistance protein (ABCG2) and drug disposition: intestinal expression, polymorphisms and sulfasalazine as an in vivo probe PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Variations in ABCG2 Gene Predict Breast Carcinoma Susceptibility and Clinical Outcomes after Treatment with Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad.com [bio-rad.com]



- 20. Western blot protocol | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. genomembrane.com [genomembrane.com]
- 23. BCRP Substrate Identification Assay Creative Bioarray [dda.creative-bioarray.com]
- To cite this document: BenchChem. [Introduction: The Challenge of Multidrug Resistance and the Emergence of BCRP]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570097#role-of-bcrp-in-multidrug-resistance-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com